7-(3,4-dimethylbenzoyl)-5-[(2-fluorophenyl)methyl]-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-8-one
Description
This compound belongs to the quinolinone family, characterized by a fused [1,3]dioxolo[4,5-g]quinolin-8-one core. Its structure includes a 3,4-dimethylbenzoyl group at position 7 and a 2-fluorophenylmethyl substituent at position 3.
Properties
IUPAC Name |
7-(3,4-dimethylbenzoyl)-5-[(2-fluorophenyl)methyl]-[1,3]dioxolo[4,5-g]quinolin-8-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H20FNO4/c1-15-7-8-17(9-16(15)2)25(29)20-13-28(12-18-5-3-4-6-21(18)27)22-11-24-23(31-14-32-24)10-19(22)26(20)30/h3-11,13H,12,14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXWCHKVXHFRWJA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)C2=CN(C3=CC4=C(C=C3C2=O)OCO4)CC5=CC=CC=C5F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H20FNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
The following table summarizes key structural and physicochemical differences between the target compound and its closest analogs:
*Estimated based on analog 1; †Predicted using fragment-based methods; ‡Calculated via ChemDraw.
Key Observations:
Substituent Position and Lipophilicity :
- The 3,4-dimethylbenzoyl group in the target compound increases lipophilicity (logP ~4.86) compared to analogs with single methyl or fluorine substitutions (e.g., logP 4.5 in analog 2) .
- The 2-fluorophenylmethyl group at position 5 may enhance blood-brain barrier penetration relative to 3-fluorophenylmethyl (analog 1) due to reduced polarity .
The trifluoromethyl group in analog 18 significantly increases electrophilicity, which may enhance covalent interactions with biological targets .
Synthetic Accessibility :
- Ultrasound-assisted synthesis under solvent-free conditions (as described for analog derivatives in ) achieves yields >80% for similar structures, suggesting the target compound could be synthesized efficiently.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
